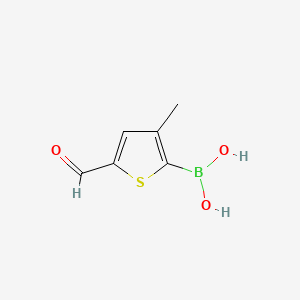
(5-Formyl-3-methylthiophen-2-yl)boronic acid
Overview
Description
(5-Formyl-3-methylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H7BO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a formyl group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-3-methylthiophen-2-yl)boronic acid typically involves the use of 5-bromo-3-methylthiophene-2-carbaldehyde as a starting material. The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which employs bis(pinacolato)diboron (B2(pin)2) as the boron source and a palladium catalyst such as Xphos-Pd-G2. The reaction is carried out in the presence of a base like potassium phosphate (K3PO4) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura coupling reaction. This process is favored in industry due to its efficiency, mild reaction conditions, and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-3-methylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Substitution Reactions: The boronic acid moiety can participate in substitution reactions, forming new C-B bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction of the formyl group.
Scientific Research Applications
(5-Formyl-3-methylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Formyl-3-methylthiophen-2-yl)boronic acid primarily involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- 3-Formylthiophene-2-boronic acid
- 5-Formyl-2-thiopheneboronic acid
- 5-Methylthiophene-2-boronic acid
Comparison: (5-Formyl-3-methylthiophen-2-yl)boronic acid is unique due to the presence of both a formyl group and a methyl group on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it offers distinct advantages in terms of electronic properties and steric effects, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(5-formyl-3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPYAAIBNFFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674654 | |
| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-28-3 | |
| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)
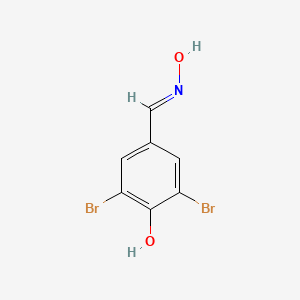
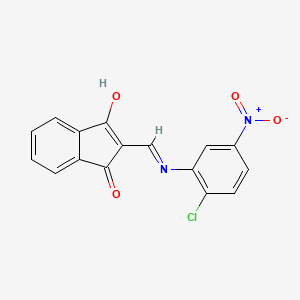
![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)
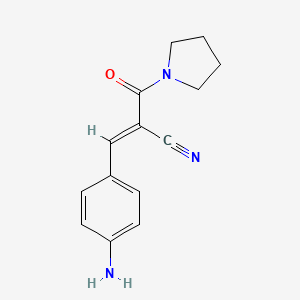
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine](/img/structure/B1530935.png)
![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)
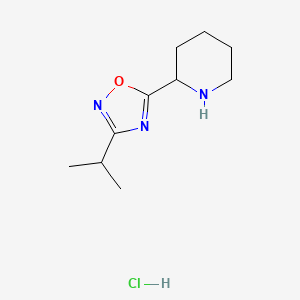
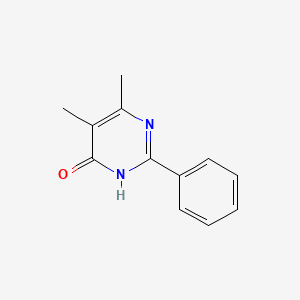
![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)

![3-[(Tetrahydro-2-furanylmethyl)amino]-propanohydrazide](/img/structure/B1530945.png)
![8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1530947.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)
